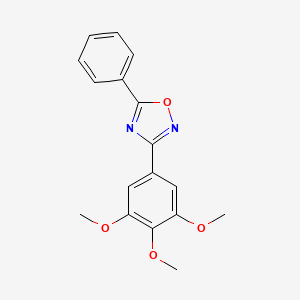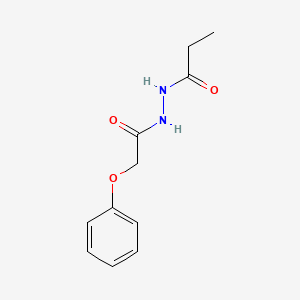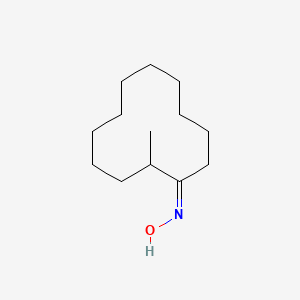![molecular formula C11H10BrN3S B3914796 N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3914796.png)
N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine
概要
説明
N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group
準備方法
The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine typically involves the condensation of 2-bromobenzaldehyde with 4-methyl-1,3-thiazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
化学反応の分析
N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
科学的研究の応用
N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific sites on proteins.
作用機序
The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine involves its interaction with biological macromolecules. The compound can bind to enzymes and proteins, inhibiting their activity. This binding is often facilitated by the thiazole ring, which can interact with the active sites of enzymes. Additionally, the bromophenyl group can participate in hydrophobic interactions, further stabilizing the compound-protein complex.
類似化合物との比較
N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding affinity.
N-[(E)-(2-fluorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine: The presence of a fluorine atom can enhance the compound’s stability and alter its electronic properties.
N-[(E)-(2-iodophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine: The iodine atom can increase the compound’s molecular weight and affect its solubility and reactivity.
特性
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c1-8-7-16-11(14-8)15-13-6-9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSWGPMYUNPSMP-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3914723.png)
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,2-diphenylacetate](/img/structure/B3914725.png)
![(5E)-3-(4-hydroxyphenyl)-2-(3-methylphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one](/img/structure/B3914726.png)

![2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B3914736.png)
![2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(Z)-[(Z)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3914753.png)

![3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one](/img/structure/B3914777.png)

![(3S*,4R*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3914790.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-dimethoxy-N-(4-methylphenyl)benzamide](/img/structure/B3914799.png)
![2-[2-(4-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3914805.png)
![2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3914813.png)
![2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID](/img/structure/B3914814.png)
